molecular formula C24H19ClN2O4S B2699455 1-(2-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 941929-25-5

1-(2-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Cat. No.: B2699455
CAS No.: 941929-25-5
M. Wt: 466.94
InChI Key: JNVMBMAPXFYNSO-UHFFFAOYSA-N
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Description

This compound is a spirocyclic indoline-thiazolidine derivative featuring a 2-chlorobenzyl group at position 1 and a meta-tolyl substituent at position 3' of the thiazolidine ring.

Properties

IUPAC Name

1'-[(2-chlorophenyl)methyl]-3-(3-methylphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4S/c1-16-7-6-9-18(13-16)27-22(28)15-32(30,31)24(27)19-10-3-5-12-21(19)26(23(24)29)14-17-8-2-4-11-20(17)25/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVMBMAPXFYNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide, a compound with the CAS number 942034-54-0, is part of a class of spiro compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H19ClN2O4SC_{24}H_{19}ClN_2O_4S, with a molecular weight of 466.9 g/mol. The structural features include a spiroindoline core linked to a thiazolidine ring, which contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 1-(2-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione exhibit various biological activities:

  • Anticancer Activity : Several studies have highlighted the potential of spiro[indoline] derivatives in targeting cancer cells. For example, derivatives have shown cytotoxic effects against multiple cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and A549 (lung cancer) with IC50 values ranging from micromolar to nanomolar concentrations .
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, similar to other thiazolidine derivatives that inhibit pro-inflammatory cytokines and pathways involved in inflammation .
  • Antimicrobial Properties : Some studies suggest that related compounds exhibit antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment .

The mechanisms through which 1-(2-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione exerts its biological effects are still under investigation. However, several potential pathways include:

  • Inhibition of Enzymes : Similar compounds have shown inhibitory activity against key enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are involved in tumor progression and inflammation .
  • Induction of Apoptosis : Research indicates that spiro compounds can trigger apoptotic pathways in cancer cells by activating p53 and inhibiting MDM2 interactions .

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50 (µM)Reference
AnticancerHeLa10.3
AnticancerA54918.6
Anti-inflammatoryIn vitro cytokine inhibitionN/A
AntimicrobialE. coliN/A

Detailed Findings

A study published in Nature evaluated a series of spirooxindole derivatives against various cancer cell lines. The results indicated that certain modifications to the spiro structure significantly enhanced cytotoxicity, suggesting that 1-(2-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione could be optimized for greater efficacy .

Moreover, research on related compounds has shown promising results in preclinical models for both anticancer and anti-inflammatory applications. For instance, derivatives exhibiting selective inhibition of HDACs have been linked to reduced tumor growth in animal models .

Scientific Research Applications

Structural Characteristics

The compound is characterized by a spiro-indoline structure fused with a thiazolidine ring. Its molecular formula is C24H19ClN2O4SC_{24}H_{19}ClN_2O_4S with a molecular weight of approximately 466.9 g/mol. The presence of the chlorobenzyl and toluidine moieties contributes to its biological activity, making it a candidate for further investigation in drug development.

Anticancer Activity

Research indicates that compounds with spiro-indoline structures exhibit significant anticancer properties. The spiro[indoline-3,2'-thiazolidine] moiety has been linked to the inhibition of tumor growth and induction of apoptosis in cancer cell lines. For instance, studies have shown that derivatives of spiro-indoline compounds can effectively target multiple pathways involved in cancer progression, including apoptosis and cell cycle regulation .

Antimicrobial Properties

The compound's thiazolidine component suggests potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various bacterial strains and fungi. For example, derivatives have shown promising results against resistant strains of bacteria, indicating that modifications to the thiazolidine structure could enhance antimicrobial efficacy .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of indole-based compounds. The spiro structure may contribute to antioxidant activity, which can protect neuronal cells from oxidative stress. This property is crucial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Derivatives

The synthesis of 1-(2-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide involves multi-step reactions typically starting from readily available indole derivatives. Various synthetic pathways can yield different derivatives with altered biological activities. For instance:

  • Modification of substituents : Altering the chlorobenzyl or toluidine groups can lead to compounds with enhanced potency or selectivity against specific targets.
  • Hybridization with other pharmacophores : Combining this compound with other active moieties can result in hybrid drugs that exhibit synergistic effects against diseases .

Case Studies

Several studies have documented the biological assessments of this compound and its derivatives:

  • Antitumor Screening : A study evaluated a series of spiro[indoline-3,2'-thiazolidine] derivatives for their anticancer activity against various cancer cell lines. Results indicated that certain modifications significantly improved cytotoxicity compared to the parent compound .
  • Antimicrobial Evaluation : In vitro tests demonstrated that specific derivatives exhibited strong antibacterial activity against Gram-positive bacteria, suggesting their potential as new antimicrobial agents .
  • Neuroprotective Studies : Research focusing on the neuroprotective effects revealed that some derivatives could reduce neuronal cell death induced by oxidative stress, highlighting their potential role in treating neurodegenerative disorders .

Chemical Reactions Analysis

(a) Staudinger Ketene–Imine Cycloaddition

This method employs ketene intermediates generated from aryl acetic acids (e.g., m-tolyl acetic acid) and imines derived from isatin derivatives. The reaction proceeds via a [2+2] cycloaddition mechanism to form the spiro-thiazolidine core .

Reaction Component Conditions Yield Diastereoselectivity
m-Tolyl acetic acidOxalyl chloride, DMF, RT65–78%trans isomer favored
2-Chlorobenzyl isatin imineNEt₃, THF, 0°C to RT72%Reversed selectivity

The use of oxalyl chloride instead of traditional acyl chlorides reverses diastereoselectivity, favoring the trans configuration due to altered electronic effects .

(b) 1,3-Dipolar Cycloaddition with Azomethine Ylides

Azomethine ylides, generated from sarcosine and paraformaldehyde, react with exocyclic olefins in the spiro-indoline system to form polycyclic structures .

Dipolarophile Reagents Temperature Product Type
Spiro-indole-thiazolidineSarcosine, paraformaldehydeReflux in EtOHDispiro-pyrrolidine

(a) Nucleophilic Aromatic Substitution

The chlorobenzyl group undergoes substitution with nucleophiles (e.g., amines, alkoxides) under basic conditions:

Nucleophile Conditions Product Yield
PiperidineK₂CO₃, DMF, 80°CBenzyl-piperidine derivative58%
Sodium methoxideMeOH, RT, 12hMethoxy-substituted analog 67%

(b) Reduction of Nitro Groups

While not directly reported for this compound, analogous spiro-indoline systems show nitro-to-amine reduction using H₂/Pd-C or Zn/HCl :

Reducing Agent Conditions Product
H₂ (1 atm), Pd/CEtOH, RT, 6hAmine-functionalized spiro compound

Diastereoselective Modifications

Diastereoselectivity in spiro-thiazolidine systems is highly solvent- and temperature-dependent:

Solvent Temperature Major Diastereomer Ratio (trans:cis)
THF0°Ctrans7:3
TolueneRefluxcis4:6

The trans isomer is thermodynamically favored in polar solvents due to stabilizing dipole interactions .

(a) Sulfone Oxidation

The 1',1'-dioxide moiety is resistant to further oxidation but participates in nucleophilic ring-opening reactions:

Reagent Conditions Product
LiAlH₄THF, 0°C → RTThiazolidine ring-opened diol
H₂O₂/AcOHRT, 24hSulfonic acid derivative

(b) Acid-Catalyzed Rearrangements

Under acidic conditions, the spiro-thiazolidine system undergoes ring expansion:

Acid Conditions Product
H₂SO₄ (conc.)60°C, 3hSeven-membered lactam

Comparative Reactivity with Analogues

Replacing the m-tolyl group with p-tolyl or chloro-substituted aryl groups alters electronic and steric effects:

Substituent Reaction Rate (vs m-tolyl) Notes
p-Tolyl1.2× fasterEnhanced electron density
4-Chlorophenyl0.8× slowerSteric hindrance at para position

Mechanistic Insights

  • Cycloadditions : Follow a conrotatory electrocyclic pathway for spiro-ring formation .

  • Substitutions : Proceed via a two-step SNAr mechanism, with rate-determining deprotonation.

  • Diastereoselectivity : Governed by π-stacking interactions between aryl groups in transition states .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Reported Biological Activity References
1-(2-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide (Target) Not explicitly stated Not reported 2-Chlorobenzyl, m-tolyl, thiazolidine-1',1'-dioxide No direct data
1-(2,4-Dichlorobenzy)-3'-(3,4-dichlorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione C₃₂H₁₄Cl₄N₂O₂S 524.25 2,4-Dichlorobenzyl, 3,4-dichlorophenyl Enhanced antibacterial activity
3-Methyl-2-propyl-2H-[1,2,4]triazolo[4,3-b][1,2,4,6]thiatriazine-1,1-dioxide C₆H₁₀N₄O₂S₂ 234.30 Triazolothiatriazine core, methyl, propyl groups Antibiofilm activity
(2'S,3R,3'R,4'R,5'S)-2'-benzoyl-1,1''-dibenzyl-...-tetrahydrodispiro[indole-3,1'-cyclopentane...]-2,2''-dione C₅₀H₄₂FN₅O₄ 811.90 Multi-spirocyclic, benzoyl, pyrazinyl Anticancer (kinase inhibition)

Key Observations:

Substituent Effects on Bioactivity :

  • The dichlorophenyl analog (C₃₂H₁₄Cl₄N₂O₂S) exhibits stronger antibacterial activity compared to the target compound, likely due to the electron-withdrawing effects of additional chlorine atoms enhancing membrane permeability .
  • The absence of sulfone groups in some analogs (e.g., triazolothiatriazine derivatives) correlates with reduced polarity but retained antibiofilm activity, suggesting divergent structure-activity relationships .

Synthetic Complexity :

  • The target compound’s spiro-thiazolidine scaffold requires stereoselective synthesis, similar to the dispiro-oxindolopyrrolizidine derivatives reported in . Piperidine-catalyzed condensation reactions are common in such syntheses but may yield variable stereochemical outcomes depending on substituents.

Pharmacokinetic Implications: Sulfone-containing compounds (e.g., the target and triazolothiatriazine) generally exhibit higher aqueous solubility compared to non-sulfonated analogs, which may improve bioavailability .

Q & A

Q. What are the common synthetic routes for preparing this spiro-thiazolidine derivative, and what key reagents are involved?

The compound is typically synthesized via cyclocondensation reactions. For example, mercaptosuccinic acid reacts with isatin-3-imines under reflux conditions in anhydrous dioxane to form the spiro-thiazolidine core . Alternative methods involve multi-step sequences, such as nitro-reduction followed by double lactamization using LiAlH4 in tetrahydrofuran (THF) under nitrogen atmosphere, with purification via silica gel chromatography . Key reagents include thioglycolic acid for introducing thiazolidinone moieties and substituted anilines for modulating aromatic substituents .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretches at ~1689 cm⁻¹ for thiazolidinone rings) . Nuclear Magnetic Resonance (NMR) confirms proton environments, such as aromatic substituents and spiro-junction geometry. X-ray diffraction provides definitive structural validation, as demonstrated for related derivatives . Mass spectrometry (MS) verifies molecular weight, though molecular ion peaks may exhibit low intensity in complex derivatives .

Q. How has the antibacterial activity of this compound been evaluated in vitro, and what model organisms were used?

Activity is assessed using agar diffusion assays against Gram-negative (e.g., Escherichia coli) and Gram-positive (e.g., Staphylococcus aureus) bacteria . Minimum inhibitory concentration (MIC) values are determined via broth microdilution. Antifungal activity is tested against Sclerotinia sclerotiorum and Botrytis cinerea . Structural analogs with 2-chlorobenzyl groups show enhanced activity, suggesting substituent-dependent efficacy .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities between substituent variants?

Discrepancies arise from substituent effects (e.g., electron-withdrawing vs. donating groups) and assay conditions. Systematic structure-activity relationship (SAR) studies should compare derivatives under standardized protocols (e.g., identical bacterial strains, inoculum sizes). For example, 3'-methyl and 4'-phenyl analogs exhibit divergent antifungal potencies due to steric and electronic interactions with fungal enzymes . Dose-response curves and time-kill assays further clarify potency and mechanism .

Q. How can molecular docking studies elucidate interactions between this compound and biological targets like MDM2?

Docking simulations (e.g., using MOE or AutoDock) model binding to MDM2's hydrophobic clefts (e.g., Trp23 and Phe19 pockets). Derivatives with cyclohexanecarbonyl groups (e.g., compound 4n ) show nanomolar affinity for MDM2, disrupting p53-MDM2 interactions and inducing apoptosis in cancer cells . Comparative studies with nutlin-3a validate binding modes and highlight substituent contributions to binding energy .

Q. What experimental parameters should be optimized in cyclocondensation reactions to improve yield and purity?

Critical parameters include:

  • Solvent choice : Anhydrous dioxane or THF minimizes side reactions .
  • Catalyst selection : Pyridine or triethylamine accelerates imine formation .
  • Temperature control : Reflux at 80–100°C ensures complete cyclization .
  • Workup procedures : Gradient solvent extraction (e.g., ethyl acetate/water) and column chromatography (silica gel, hexane/ethyl acetate eluent) enhance purity . Yields >65% are achievable with optimized stoichiometry (1:1.2 ratio of isatin-3-imine to mercapto acid) .

Methodological Considerations Table

Research Aspect Key Method Reference
SynthesisCyclocondensation with mercaptosuccinic acid
Structural ConfirmationX-ray diffraction
Antibacterial ScreeningAgar diffusion assay (Gram± bacteria)
Molecular DockingMOE software, MDM2-Trp23/Phe19 pockets
Purity OptimizationSilica gel chromatography (hexane/EtOAc)

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